An In-depth Technical Guide to 4-Acetylphenylacetonitrile
An In-depth Technical Guide to 4-Acetylphenylacetonitrile
Introduction
4-Acetylphenylacetonitrile, identified by its CAS number 10266-42-9 , is a bifunctional organic compound that holds significant potential as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1] Its structure, featuring a para-substituted aromatic ring with both a reactive acetyl group and a cyanomethyl (acetonitrile) moiety, makes it a valuable building block for introducing key pharmacophores in drug discovery and development. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Core Properties and Characterization
A thorough understanding of the physicochemical properties of 4-Acetylphenylacetonitrile is fundamental for its application in synthetic chemistry. While extensive experimental data is not widely published, we can consolidate computed data and properties of analogous compounds to provide a reliable profile.
Physicochemical Data
The key properties of 4-Acetylphenylacetonitrile are summarized in the table below. It is important to note that many physical properties are computationally predicted and should be considered as estimates.
| Property | Value | Source |
| CAS Number | 10266-42-9 | [1] |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| IUPAC Name | 2-(4-acetylphenyl)acetonitrile | [1] |
| Appearance | (Expected) Off-white to pale yellow solid | Inferred from similar compounds |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Expected to be soluble in common organic solvents like acetone, ethanol, and dichloromethane; sparingly soluble in water. | Inferred from structural analogues |
| XLogP3 | 1.4 | [1] |
| Topological Polar Surface Area | 40.9 Ų | [1] |
Expected Spectral Characteristics
No publicly available experimental spectra for 4-Acetylphenylacetonitrile have been identified. However, based on its structure, the following spectral characteristics can be predicted, which are crucial for its identification and characterization during synthesis.
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¹H NMR (Proton NMR):
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Aromatic Protons: Two doublets are expected in the aromatic region (approx. δ 7.5-8.0 ppm). The protons ortho to the acetyl group will be further downfield due to the electron-withdrawing effect of the carbonyl.
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Methylene Protons (-CH₂-CN): A singlet is expected around δ 3.8-4.0 ppm.
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Methyl Protons (-C(O)CH₃): A sharp singlet is anticipated around δ 2.6 ppm.
-
-
¹³C NMR (Carbon-13 NMR):
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Carbonyl Carbon: A peak in the downfield region, typically around δ 197 ppm.
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Nitrile Carbon (-CN): A peak around δ 117-118 ppm.
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Aromatic Carbons: Four distinct signals are expected in the δ 125-140 ppm range. The carbon attached to the acetyl group will be the most deshielded.
-
Methylene Carbon (-CH₂-CN): A signal around δ 25-30 ppm.
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Methyl Carbon (-C(O)CH₃): A signal around δ 26 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C≡N Stretch: A sharp, medium-intensity peak around 2250 cm⁻¹.
-
C=O Stretch: A strong, sharp peak around 1685 cm⁻¹.
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Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The parent peak is expected at m/z = 159.
-
Key Fragment: A prominent fragment at m/z = 144, corresponding to the loss of the methyl group ([M-15]⁺). Another significant fragment would be at m/z = 43, representing the acetyl cation ([CH₃CO]⁺).
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Synthesis of 4-Acetylphenylacetonitrile
The most logical and established method for the synthesis of 4-Acetylphenylacetonitrile is through the Friedel-Crafts acylation of phenylacetonitrile. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring, primarily at the para position due to the ortho, para-directing nature of the alkyl group and steric hindrance at the ortho position.
Reaction Pathway: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation of phenylacetonitrile.
Detailed Experimental Protocol
This protocol is a representative procedure based on well-established Friedel-Crafts acylation methodologies.[2][3]
Materials:
-
Phenylacetonitrile (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
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Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 4-Acetylphenylacetonitrile.
Step-by-Step Procedure:
-
Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen. The flask is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. The resulting slurry is cooled to 0°C in an ice bath.
-
Causality: Anhydrous conditions are critical as aluminum chloride reacts violently with water, which would deactivate the catalyst. Cooling is necessary to control the initial exothermic reaction.
-
-
Reagent Addition: Phenylacetonitrile (1.0 eq) is dissolved in a minimal amount of anhydrous DCM and added to the stirred AlCl₃ slurry. Acetyl chloride (1.1 eq) is then added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Causality: Dropwise addition of the acylating agent prevents a rapid, uncontrolled exothermic reaction. A slight excess of acetyl chloride ensures complete conversion of the starting material.
-
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature. The reaction is monitored for the disappearance of the phenylacetonitrile starting material by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Upon completion, the reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This is done in a fume hood with vigorous stirring.
-
Causality: This step quenches the reaction and decomposes the aluminum chloride complex. The process is highly exothermic and releases HCl gas, necessitating careful addition and proper ventilation.
-
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with dichloromethane. The organic layers are then combined.
-
Washing: The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Causality: The bicarbonate wash is a critical self-validating step; cessation of gas evolution indicates that the acid has been fully neutralized.
-
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 4-Acetylphenylacetonitrile.
Applications in Drug Development and Research
While specific, named applications of 4-Acetylphenylacetonitrile are not extensively documented, its structure makes it an analog of key intermediates used in the synthesis of major pharmaceuticals. Phenylacetonitrile and its derivatives are recognized as important building blocks in the pharmaceutical industry.[4] The presence of both a ketone and a nitrile group allows for a wide range of subsequent chemical transformations.
-
As a Precursor to Arylpropionic Acids: The core structure is related to intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the synthesis of Ibuprofen involves a 2-(4-isobutylphenyl)propionitrile intermediate.[5] The acetyl group on 4-acetylphenylacetonitrile could be elaborated to create a variety of substituted arylalkanoic acids.
-
Building Block for Fibrate Analogs: The antihyperlipidemic drug Fenofibrate contains a 4-chlorobenzoyl moiety attached to a phenoxy ring.[6][7] The 4-acetylphenyl group in our topic compound provides a similar ketone-functionalized aromatic ring, which could be used to synthesize analogs of fenofibrate or other related compounds through reactions such as etherification at a different position or modification of the acetyl group.
-
Versatile Chemical Handle:
-
The ketone can undergo reactions such as reduction to an alcohol, reductive amination to form amines, or reaction with Grignard reagents to introduce further complexity.
-
The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing two different pathways for further derivatization.
-
This dual functionality makes 4-Acetylphenylacetonitrile a highly valuable scaffold for creating libraries of compounds in the early stages of drug discovery.
Safety and Handling
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If inhalation risk is high, a respirator may be necessary.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
4-Acetylphenylacetonitrile is a chemical intermediate with significant untapped potential. Its synthesis is achievable through standard organic chemistry techniques like the Friedel-Crafts acylation. The true value of this compound lies in its bifunctional nature, offering two distinct and reactive sites for chemical modification. For researchers in drug discovery and medicinal chemistry, it represents a versatile platform for the synthesis of novel compounds and for exploring structure-activity relationships in various therapeutic areas. As with any chemical, proper safety protocols based on the known hazards of its functional groups must be strictly followed.
References
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Chemistry Steps. (2025, June 20). Friedel–Crafts Acylation. Retrieved from Chemistry Steps. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82505, 4-Acetylphenylacetonitrile. Retrieved from PubChem. [Link]
- Google Patents. (1954). Preparation of phenylacetonitriles. (US2783265A).
- The Royal Society of Chemistry. (2013). Characterization Data for Products.
- Google Patents. (n.d.).
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Slideshare. (n.d.). Friedel crafts acylation. Retrieved from Slideshare. [Link]
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Fonderpharm. (n.d.). Pharmaceutical intermediates. Retrieved from Fonderpharm. [Link]
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Organic Syntheses. (1938). α-PHENYLACETOACETONITRILE. Org. Synth. 1938, 18, 66. [Link]
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Sharma, P., et al. (2023). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. IUCrData, 8(11). [Link]
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Cheméo. (n.d.). 4-Ethylphenylacetonitrile. Retrieved from Cheméo. [Link]
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ResearchGate. (2025, March 2). Friedel-Crafts Acylation, Lab Guide. Retrieved from ResearchGate. [Link]
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Synthesis, H., et al. (2018). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from PMC. [Link]
- Pharma API Intermediates. (n.d.).
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Google Patents. (1978). United States Patent (19). Retrieved from Google Patents. [Link]
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